molecular formula C21H22N2O5S2 B2797971 (Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 896280-61-8

(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2797971
CAS No.: 896280-61-8
M. Wt: 446.54
InChI Key: HUJLVAFZRQYHSN-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with a 6-ethyl group, a 2-(methylsulfonyl)benzoyl imino moiety, and an ethyl acetate ester.

Properties

IUPAC Name

ethyl 2-[6-ethyl-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-4-14-10-11-16-17(12-14)29-21(23(16)13-19(24)28-5-2)22-20(25)15-8-6-7-9-18(15)30(3,26)27/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLVAFZRQYHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Method Potential Applications References
(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 6-Ethyl; 2-(methylsulfonyl)benzoyl imino; ethyl acetate Imino, sulfonyl, ester Not specified in evidence Hypothesized: Drug discovery N/A
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) Benzo[d]thiazole 4-Nitrobenzoyl imino; ethyl acetate Imino, nitro, ester Commercial synthesis (Parchem Chemicals) Pharmaceutical intermediates
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole 2-Indol-3-yl; ethyl cyanoacetate Indole, cyano, ester Three-component reaction (benzothiazole derivatives + ethyl bromocyanoacetate) Antimicrobial/antitumor agents
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) acetate Benzo[d]thiazole 2-Oxo; acetate Oxo, ester Reaction of benzyl bromoacetate with acetohydrazide Precursor for further synthesis
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate Thiazole (non-benzofused) 2-Amino; methoxycarbonylmethoxyimino; methyl ester Amino, imino, ester Alkolysis of mica ester in methanol Antibiotic synthesis

Key Comparative Insights

Core Structure and Electronic Effects: The target compound and its benzo[d]thiazole analogs (CAS 338966-35-1 , indole derivative ) share a fused aromatic core, which enhances π-π stacking and electronic delocalization. In contrast, non-benzofused thiazoles (e.g., ) exhibit reduced aromaticity, impacting their reactivity and binding affinity. The 2-(methylsulfonyl)benzoyl imino group in the target compound introduces strong electron-withdrawing effects, comparable to the 4-nitrobenzoyl group in CAS 338966-35-1 . These groups may enhance stability in oxidative environments or interactions with electron-rich biological targets.

Synthetic Accessibility: Ethyl bromocyanoacetate is a common reagent in benzothiazole derivatization, as seen in the synthesis of indole-substituted analogs via three-component reactions (yields: 65–85%) . The target compound’s synthesis likely requires similar multi-step protocols but with 2-(methylsulfonyl)benzoyl chloride as a coupling agent. CAS 338966-35-1 is commercially available, suggesting scalable synthetic routes, whereas the target compound’s synthesis remains unoptimized in the literature.

Functional Group Impact: The ethyl acetate ester in the target compound and CAS 338966-35-1 improves solubility in organic solvents, whereas the cyano group in ’s compound may confer electrophilic reactivity for covalent binding. The oxo group in ’s compound reduces steric hindrance, making it a versatile intermediate for further functionalization.

Potential Applications: Indole-substituted benzothiazoles ( ) show promise in antimicrobial studies due to indole’s prevalence in bioactive molecules.

Q & A

Q. What established synthetic routes are used to prepare (Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
  • Thiazole Core Formation : Use of the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to construct the benzo[d]thiazole ring .
  • Functionalization : Introduction of the methylsulfonylbenzoyl imino group via condensation reactions under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
  • Esterification : Ethyl acetate moiety incorporation using coupling agents like DCC (dicyclohexylcarbodiimide) .
    Table 1 : Common Synthetic Routes
StepReagents/ConditionsYield Optimization FactorsKey Reference
Thiazole formationα-bromoketones, thiourea, 70°C, ethanolSolvent polarity, reaction time
Imino group addition2-(methylsulfonyl)benzoyl chloride, base (e.g., Et₃N), room temperatureStoichiometric control of acyl chloride

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., Z-configuration imino double bond at δ 8.2–8.5 ppm) and confirms substituent positions .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.1) .

Q. What structural features influence the compound’s biological activity?

  • Methodological Answer :
  • Thiazole Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
  • Methylsulfonyl Group : Enhances electrophilicity and binding affinity to sulfhydryl groups in proteins .
  • Ethyl Ester : Improves membrane permeability due to lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Use SHELX software for single-crystal analysis to unambiguously confirm stereochemistry .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific functional groups in complex spectra .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require purification via column chromatography .
  • Catalyst Optimization : Use Pd/C or nano-catalysts for selective imino bond formation .
    Table 2 : Reaction Condition Optimization
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents thermal degradation
pH7.5–8.5Reduces hydrolysis of ester groups
Reaction Time12–24 hrsBalances completion vs. side reactions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases/proteases; focus on hydrogen bonds with the methylsulfonyl group .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ using fluorescence-based assays (e.g., trypsin-like proteases) .
  • Cellular Uptake Studies : LC-MS quantification in cell lysates after 24-hr exposure .
  • CRISPR Knockout Models : Validate target specificity by deleting putative binding proteins (e.g., NF-κB pathway) .

Q. How do structural modifications enhance the compound’s metabolic stability?

  • Methodological Answer :
  • Ester-to-Amide Conversion : Replace ethyl ester with tert-butyl carbamate to reduce hepatic hydrolysis .
  • Halogen Substitution : Introduce fluorine at the 6-position to block CYP450-mediated oxidation .
    Table 3 : SAR of Derivatives
ModificationBioactivity (IC₅₀, μM)Metabolic Half-Life (hr)
6-Ethyl (Parent)12.3 ± 1.22.1
6-Fluoro8.7 ± 0.94.5
Ethyl → tert-butyl15.8 ± 1.56.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.